molecular formula C14H19N7O B2586139 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide CAS No. 1226438-39-6

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide

Cat. No.: B2586139
CAS No.: 1226438-39-6
M. Wt: 301.354
InChI Key: MQIRQHUPWWJYLW-UHFFFAOYSA-N
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Description

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide is a synthetic compound with intriguing properties and diverse applications in various scientific fields. This compound's structure features a pyrazine ring linked to a carboxamide group, with a dimethylamino-methylpyrimidine moiety attached. This makes it a notable subject of study in chemistry, biology, medicine, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. Starting materials often include pyrazine-2-carboxylic acid, which is converted to its corresponding acyl chloride. The acyl chloride is then reacted with an appropriate amine precursor to introduce the aminoethyl group. The final step involves the coupling with 4-(dimethylamino)-6-methylpyrimidine-2-amine under specific conditions such as temperature control, solvent choice (e.g., DMF or DMSO), and catalysts (like EDC or HATU).

Industrial Production Methods: Large-scale production may involve optimized reaction pathways to improve yield and reduce costs. This typically includes using automated systems for precise control of reaction parameters and purification processes such as crystallization or chromatography to ensure high-purity end products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: It can undergo oxidative processes to form various oxidation products depending on the conditions and oxidizing agents.

  • Reduction: Reduction reactions can alter the functional groups, particularly the carboxamide or amino groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine or pyrazine rings.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenated reagents or organometallics under controlled temperatures and appropriate solvents.

Major Products Formed: The products vary widely depending on the specific reaction but often include derivatives with modified functional groups or chain extensions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure serves as a building block in medicinal chemistry.

Biology: In biological studies, it acts as a probe or ligand in various assays to understand biological pathways and interactions at the molecular level.

Medicine: Potential therapeutic applications include acting as a precursor or a scaffold in drug design, aiming to treat specific diseases with targeted molecular action.

Industry: In industrial applications, it is used in the development of novel materials or chemicals, exploiting its stable and reactive moieties for innovative products.

Comparison with Similar Compounds

  • Pyrazine-2-carboxamides: These include simpler analogs that may lack the pyrimidine moiety.

  • Pyrimidine analogs: Compounds like 4-(dimethylamino)-6-methylpyrimidine derivatives which may not have the pyrazine attachment.

  • Aminoethyl derivatives: Related compounds where the aminoethyl group is attached to different cores.

These comparisons highlight the compound's uniqueness in its diverse applications and potential, setting it apart from similar structures in both reactivity and utility.

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O/c1-10-8-12(21(2)3)20-14(19-10)18-7-6-17-13(22)11-9-15-4-5-16-11/h4-5,8-9H,6-7H2,1-3H3,(H,17,22)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIRQHUPWWJYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2=NC=CN=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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